molecular formula C20H22N2O3 B2375917 N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide CAS No. 905686-73-9

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide

Cat. No.: B2375917
CAS No.: 905686-73-9
M. Wt: 338.407
InChI Key: TVYWQEQPQXEQMQ-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring, an ethoxyphenyl group, and a methylbenzamide moiety, making it a unique molecule with interesting chemical properties.

Scientific Research Applications

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide has several scientific research applications:

Preparation Methods

The synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyphenylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a suitable reagent like phosphorus oxychloride to form the pyrrolidinone ring. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could act as an inhibitor of prostaglandin G/H synthase, affecting inflammation pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide can be compared with similar compounds such as:

By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-25-18-10-8-17(9-11-18)22-13-16(12-19(22)23)21-20(24)15-6-4-14(2)5-7-15/h4-11,16H,3,12-13H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYWQEQPQXEQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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